molecular formula C13H20N2O B12675467 Acetamide, 2-(ethylamino)-N-(2,4,6-trimethylphenyl)- CAS No. 2105-31-9

Acetamide, 2-(ethylamino)-N-(2,4,6-trimethylphenyl)-

Katalognummer: B12675467
CAS-Nummer: 2105-31-9
Molekulargewicht: 220.31 g/mol
InChI-Schlüssel: VQSNKUMXEBOSGS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Acetamide, 2-(ethylamino)-N-(2,4,6-trimethylphenyl)- is a complex organic compound with a unique structure that includes an acetamide group, an ethylamino group, and a trimethylphenyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, 2-(ethylamino)-N-(2,4,6-trimethylphenyl)- typically involves the reaction of 2,4,6-trimethylphenylamine with ethylamine and acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include a solvent such as dichloromethane and a catalyst to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for efficiency and yield, often involving continuous flow reactors and advanced purification techniques to obtain high-purity products.

Analyse Chemischer Reaktionen

Types of Reactions

Acetamide, 2-(ethylamino)-N-(2,4,6-trimethylphenyl)- undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where the ethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines in polar solvents.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted amides or amines.

Wissenschaftliche Forschungsanwendungen

Acetamide, 2-(ethylamino)-N-(2,4,6-trimethylphenyl)- has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of Acetamide, 2-(ethylamino)-N-(2,4,6-trimethylphenyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved often include signal transduction mechanisms and metabolic processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Acetamide, N-(2,4,6-trimethylphenyl)-: Lacks the ethylamino group.

    Acetamide, 2-(methylamino)-N-(2,4,6-trimethylphenyl)-: Contains a methylamino group instead of an ethylamino group.

Uniqueness

Acetamide, 2-(ethylamino)-N-(2,4,6-trimethylphenyl)- is unique due to the presence of both the ethylamino and trimethylphenyl groups, which confer specific chemical and biological properties that are not observed in similar compounds.

Eigenschaften

CAS-Nummer

2105-31-9

Molekularformel

C13H20N2O

Molekulargewicht

220.31 g/mol

IUPAC-Name

2-(ethylamino)-N-(2,4,6-trimethylphenyl)acetamide

InChI

InChI=1S/C13H20N2O/c1-5-14-8-12(16)15-13-10(3)6-9(2)7-11(13)4/h6-7,14H,5,8H2,1-4H3,(H,15,16)

InChI-Schlüssel

VQSNKUMXEBOSGS-UHFFFAOYSA-N

Kanonische SMILES

CCNCC(=O)NC1=C(C=C(C=C1C)C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.